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Compound of Interest

N-(2-
Compound Name:

phenoxyethyl)cyclohexanamine
CAS No.: 356532-64-4

Cat. No.: B1504077

Get Quote
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An In-Depth Technical Guide to the Core Chemical Properties of N-(2-
phenoxyethyl)cyclohexanamine

Preamble: Navigating Undocumented Chemical
Space

In the landscape of chemical research and drug development, scientists often encounter novel
molecular entities for which no established literature exists. The compound N-(2-
phenoxyethyl)cyclohexanamine is one such entity. This guide is structured not as a review of
existing data, but as a predictive exploration grounded in the fundamental principles of organic
chemistry and extensive data from analogous structures. As Senior Application Scientist, my
objective is to provide a robust, field-proven framework for how a researcher should approach
the synthesis, characterization, and handling of this novel secondary amine. This document
serves as both a technical guide and a methodological blueprint for investigating new chemical
matter with scientific integrity.
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Molecular Structure and Rationale

N-(2-phenoxyethyl)cyclohexanamine incorporates three key structural motifs: a saturated
aliphatic cyclohexane ring, a secondary amine linker, and an aromatic phenoxyethyl group. The
combination of a bulky, lipophilic cyclohexyl group with a more polar and rigid phenoxy moiety
suggests potential applications where molecular recognition, membrane interaction, or specific
solvency properties are required. Our investigation begins with a reliable method for its
synthesis.

Proposed Synthesis: Reductive Amination

Direct alkylation of cyclohexylamine with a 2-phenoxyethyl halide is a possible synthetic route,
but this method is notoriously difficult to control and often results in a mixture of mono- and di-
alkylated products, alongside quaternary ammonium salt formation.[1] A more elegant and
high-yielding approach is the reductive amination of cyclohexanone with 2-phenoxyethylamine.
[1][2] This one-pot reaction proceeds through an imine intermediate which is reduced in situ,
offering excellent control and selectivity for the desired secondary amine.[3]

Synthetic Workflow Diagram

The overall process from synthesis to confirmed structure follows a logical and self-validating
workflow.
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Synthesis & Purification

Reactants:
Cyclohexanone
2-Phenoxyethylamine

l

One-Pot Reaction:
Reductive Amination
(e.g., NaBH(OAc)s, DCE)

l

Aqueous Work-up
& Extraction

Purification:
Silica Gel Chromatography

Pure Product:
N-(2-phenoxyethyl)cyclohexanamine

Spectroscopic Characterization

Mass Spectrometry (MS)
Confirm Molecular Weight & Formula

Infrared (IR) Spectroscopy
Identify Functional Groups (N-H, C-O)

NMR Spectroscopy
(1H, 13C, COSY, HSQC)
Elucidate Full Structure

Gtructural Confirmatior)

Click to download full resolution via product page

Caption: Proposed workflow for synthesis and structural confirmation.
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Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale and must be performed in a well-ventilated fume
hood.

o Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir
bar, add cyclohexanone (0.98 g, 10 mmol, 1.0 equiv.) and 2-phenoxyethylamine (1.37 g, 10
mmol, 1.0 equiv.).

e Solvent Addition: Dissolve the reactants in 1,2-dichloroethane (DCE, 40 mL).

e Reductant Addition: Slowly add sodium triacetoxyborohydride (NaBH(OACc)s, 2.54 g, 12
mmol, 1.2 equiv.) to the stirring solution portion-wise over 10 minutes. The reaction is
typically exothermic.

o Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

o Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated
agueous solution of sodium bicarbonate (NaHCOs, 50 mL). Stir vigorously for 30 minutes
until gas evolution ceases.

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and
extract the aqueous layer with dichloromethane (DCM, 3 x 30 mL).

e Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium
sulfate (MgSOa), filter, and concentrate under reduced pressure using a rotary evaporator to
yield the crude product.

 Purification: Purify the crude oil via flash column chromatography on silica gel, using a
gradient eluent system (e.g., starting with 100% hexane and gradually increasing the polarity
with ethyl acetate) to isolate the pure N-(2-phenoxyethyl)cyclohexanamine.

Predicted Physicochemical & Spectroscopic
Properties
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The following properties are predicted based on the molecular structure and data from

analogous compounds. Experimental verification is essential.[4]

hvsicochemical

Property Predicted Value Justification
Molecular Formula C14H21NO -
Molecular Weight 219.33 g/mol -
) Typical for secondary amines
Appearance Colorless to pale yellow oil ) )
of this molecular weight.
High molecular weight and
Boiling Point > 250 °C capacity for N-H hydrogen
bonding.
N Soluble in DCM, Ether, EtOAc;  Large hydrophobic regions
Solubility )
Insoluble in water (cyclohexyl, phenyl).
Based on cyclohexylamine
(pKa = 10.6), slightly reduced
pKa (Conjugate Acid) ~10.0- 10.5 by the mildly electron-

withdrawing phenoxyethyl
group.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is the cornerstone of structural confirmation.[5][6]
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Technique

Predicted Observations

1H NMR

~7.30-7.25 ppm (m, 2H): Aromatic H (meta to -
0).~6.95-6.90 ppm (m, 3H): Aromatic H (ortho &
para to -0).~4.05 ppm (t, 2H): -O-CH2-.~2.90
ppm (t, 2H): -N-CH2-CHz2-.~2.50 ppm (m, 1H): -
N-CH- (cyclohexyl).~2.0-1.0 ppm (m, 11H):
Cyclohexyl -CHz- and one N-H (broad, D20

exchangeable).

13C NMR

~158.8 ppm: Aromatic C-O.~129.5 ppm:
Aromatic C-H (meta).~120.8 ppm: Aromatic C-H
(para).~114.5 ppm: Aromatic C-H (ortho).~67.5
ppm: -O-CH2-.~58.0 ppm: -N-CH-
(cyclohexyl).~47.5 ppm: -N-CH2-.~33.0, 26.0,
25.0 ppm: Cyclohexyl carbons.

IR (Infrared)

3350-3300 cm~1: N-H stretch (secondary amine,
single band).[5]3100-3000 cm~1: Aromatic C-H
stretch.2930, 2855 cm™1; Aliphatic C-H
stretch.~1240 cm~1: Aryl-O-C stretch (strong,

characteristic of aryl ethers).

MS (Mass Spec.)

m/z = 219 [M]*: Molecular ion peak (odd,
confirms one N atom).[S5]m/z = 122: [M -
CeH11]™, loss of cyclohexyl radical.m/z = 98: [M -

CsH9sQ]™, loss of phenoxyethyl radical.

Predicted Chemical Reactivity

The reactivity of N-(2-phenoxyethyl)cyclohexanamine is dominated by the secondary amine

functionality.

» Basicity and Salt Formation: As a moderately strong base, it will react exothermically with

mineral acids (e.g., HCI) and organic acids to form the corresponding ammonium salts. This

reaction can be used to prepare water-soluble derivatives.
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« Nucleophilic Acylation: The lone pair on the nitrogen atom makes it an effective nucleophile.
It will react readily with acylating agents like acetyl chloride or acetic anhydride to form the
corresponding N-acetyl amide. This is a robust reaction for derivatization.

+ Reaction with Nitrous Acid (HNO2): A key diagnostic reaction for secondary amines is their
reaction with nitrous acid (generated in situ from NaNO2z and HCI) to form N-nitrosamines.[7]
These compounds are typically yellow oils and are potent carcinogens, requiring careful
handling.

Reactivity Diagram: Acylation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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